molecular formula C13H16N2O2 B14005390 3-Hydroxy-2-morpholin-4-yl-3-phenylpropanenitrile CAS No. 64399-77-5

3-Hydroxy-2-morpholin-4-yl-3-phenylpropanenitrile

Cat. No.: B14005390
CAS No.: 64399-77-5
M. Wt: 232.28 g/mol
InChI Key: BMXPCXSCPJLJGD-UHFFFAOYSA-N
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Description

3-Hydroxy-2-morpholin-4-yl-3-phenylpropanenitrile is a chemical compound with the molecular formula C13H16N2O2. It is known for its unique structure, which includes a morpholine ring, a phenyl group, and a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-morpholin-4-yl-3-phenylpropanenitrile typically involves the reaction of morpholine with a suitable precursor containing a phenyl group and a nitrile group. One common method involves the reaction of 3-phenylpropanenitrile with morpholine in the presence of a base, such as sodium hydride, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-morpholin-4-yl-3-phenylpropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-2-morpholin-4-yl-3-phenylpropanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-morpholin-4-yl-3-phenylpropanenitrile involves its interaction with specific molecular targets and pathways. The morpholine ring and phenyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The nitrile group may also play a role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2-morpholin-4-yl-3-phenylpropanenitrile is unique due to its combination of a morpholine ring, phenyl group, and nitrile group. This unique structure allows it to participate in a variety of chemical reactions and interact with diverse molecular targets, making it a valuable compound in scientific research .

Properties

CAS No.

64399-77-5

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

3-hydroxy-2-morpholin-4-yl-3-phenylpropanenitrile

InChI

InChI=1S/C13H16N2O2/c14-10-12(15-6-8-17-9-7-15)13(16)11-4-2-1-3-5-11/h1-5,12-13,16H,6-9H2

InChI Key

BMXPCXSCPJLJGD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(C#N)C(C2=CC=CC=C2)O

Origin of Product

United States

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